molecular formula C28H23N3OS B409202 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 332127-50-1

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B409202
CAS No.: 332127-50-1
M. Wt: 449.6g/mol
InChI Key: COOYHJOIGRQXBC-UHFFFAOYSA-N
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Description

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, phenyl, and p-tolyl groups, along with a sulfanyl linkage to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of cyano, phenyl, and p-tolyl groups through electrophilic aromatic substitution reactions. The sulfanyl linkage is then formed via a nucleophilic substitution reaction, and finally, the acetamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-phenyl-acetamide
  • 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-m-tolyl-acetamide

Uniqueness

Compared to similar compounds, 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the o-tolyl group, in particular, may confer unique steric and electronic properties that differentiate it from its analogs.

Properties

CAS No.

332127-50-1

Molecular Formula

C28H23N3OS

Molecular Weight

449.6g/mol

IUPAC Name

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C28H23N3OS/c1-19-12-14-21(15-13-19)23-16-26(22-9-4-3-5-10-22)31-28(24(23)17-29)33-18-27(32)30-25-11-7-6-8-20(25)2/h3-16H,18H2,1-2H3,(H,30,32)

InChI Key

COOYHJOIGRQXBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

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